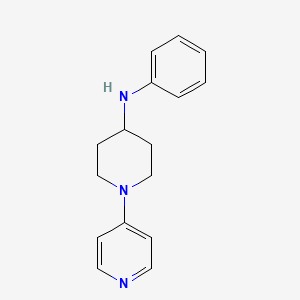

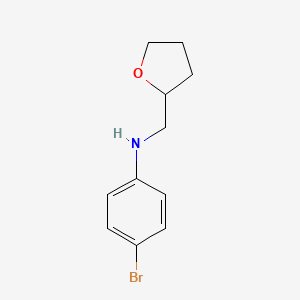

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine

Übersicht

Beschreibung

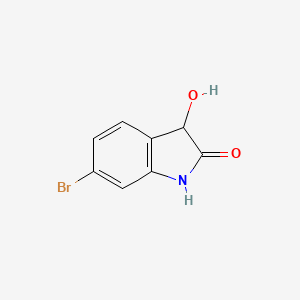

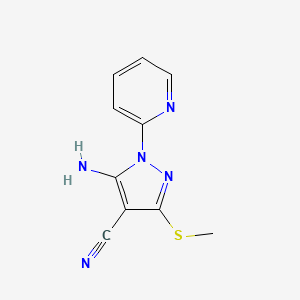

“N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound with a molecular weight of 253.35 . It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The InChI code for “N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Wissenschaftliche Forschungsanwendungen

Catalyst Development and Organic Synthesis

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine and related compounds have been explored for their utility in catalyzing chemical reactions, particularly in the formation of C-N bonds, which are crucial in organic synthesis. Research by Kantam et al. (2013) delves into recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, showcasing the significance of these compounds in developing more sustainable and efficient catalytic processes (Kantam et al., 2013).

Analytical Chemistry and Food Safety

Compounds structurally related to N-phenyl-1-(pyridin-4-yl)piperidin-4-amine are also pivotal in analytical methods for detecting carcinogenic substances in food. Teunissen et al. (2010) reviewed the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, highlighting the role of similar compounds in assessing food safety and potential carcinogenic risks associated with processed foods (Teunissen et al., 2010).

Advanced Oxidation Processes for Environmental Remediation

In environmental science, nitrogen-containing compounds like N-phenyl-1-(pyridin-4-yl)piperidin-4-amine are subjects of studies focusing on degradation via advanced oxidation processes (AOPs). Bhat and Gogate (2021) provided a comprehensive review on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using AOPs. This research underscores the importance of understanding and improving the degradation mechanisms of such compounds for environmental remediation and water treatment (Bhat & Gogate, 2021).

Biogenic Amine Research

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine may share structural similarities with biogenic amines, which are extensively studied for their roles in food spoilage, intoxication, and even in the formation of carcinogenic nitrosamines. Bulushi et al. (2009) reviewed the roles of biogenic amines in fish, highlighting their importance in food safety, spoilage, and the formation of nitrosamines, providing insights into the broader context of amines in health and disease (Bulushi et al., 2009).

Eigenschaften

IUPAC Name |

N-phenyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDOUVWYXSDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1-(pyridin-4-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)

![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)